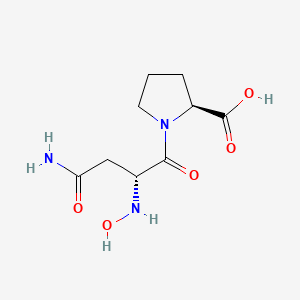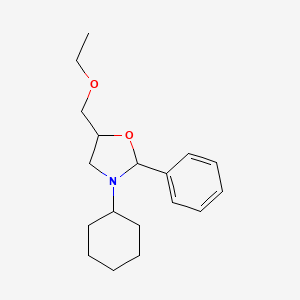
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine typically involves the reaction of cyclohexylamine, ethyl chloroacetate, and benzaldehyde. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexyl-5-phenyl-1,3-oxazolidin-2-one: Similar in structure but lacks the ethoxymethyl group.
3-Cyclohexyl-5-(4-tert-butoxybenzyl)-imidazolidine-2,4-dione: Contains an imidazolidine ring instead of an oxazolidine ring.
3-Cyclohexyl-5,6-trimethyleneuracil: A uracil derivative with a cyclohexyl group.
Uniqueness
The presence of the ethoxymethyl group in 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
90040-54-3 |
|---|---|
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H27NO2/c1-2-20-14-17-13-19(16-11-7-4-8-12-16)18(21-17)15-9-5-3-6-10-15/h3,5-6,9-10,16-18H,2,4,7-8,11-14H2,1H3 |
Clé InChI |
IVEPRPVCYACBBG-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1CN(C(O1)C2=CC=CC=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


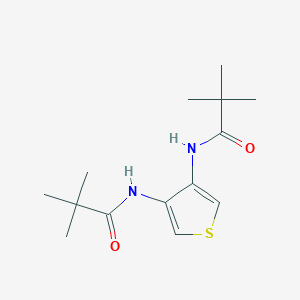
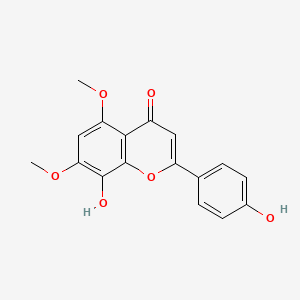
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
![(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B14393584.png)

![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)
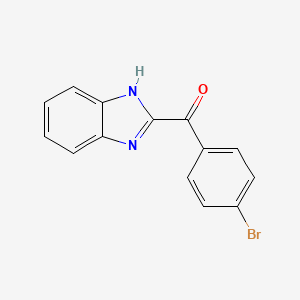
![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
